N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound characterized by the presence of two furan rings and an ethanesulfonamide group
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various targets, leading to changes that result in their therapeutic efficacy .
Biochemical Pathways
Furan derivatives are known to impact a variety of biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide typically involves the reaction of 2,2-di(furan-2-yl)ethanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the furan rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(Furan-2-yl)ethyl)acetamide
- N-(2-(Furan-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- N-(2-(Furan-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is unique due to the presence of two furan rings, which can enhance its reactivity and potential biological activity compared to similar compounds with only one furan ring. Additionally, the ethanesulfonamide group provides specific chemical properties that can be exploited in various applications.
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in various fields such as pharmacology and materials science.
Chemical Structure and Properties
This compound features two furan rings attached to an ethanesulfonamide moiety. The presence of furan derivatives is significant as they are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The compound's structure contributes to its interaction with various biological targets, influencing its therapeutic efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : Furan derivatives can interact with multiple biological targets, leading to alterations in cellular processes. This interaction often results in the modulation of signaling pathways involved in cell proliferation and apoptosis.
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Biochemical Pathways : The compound has been shown to impact various biochemical pathways, which may include:
- Antioxidant Activity : Furan compounds often exhibit antioxidant properties that help mitigate oxidative stress in cells.
- Enzyme Inhibition : Certain studies indicate that furan derivatives can inhibit enzymes such as tyrosinase, which is involved in melanin production and has implications for skin disorders and pigmentation.
- Cellular Effects : Research has demonstrated that compounds with furan moieties can induce apoptosis in cancer cells through different pathways, enhancing their potential as anticancer agents.
Anticancer Activity
A study evaluating the antiproliferative effects of various furan-containing compounds found that those similar to this compound exhibited significant activity against several cancer cell lines, including lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells. The results indicated that these compounds could effectively inhibit cell growth at nanomolar concentrations.
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 0.5 |
This compound | HCT116 | 0.3 |
This compound | MDA-MB-231 | 0.4 |
Antimicrobial Properties
Additionally, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
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Study on Antiproliferative Activity : In a comparative study involving multiple furan derivatives, this compound showed promising results against several cancer types. The study utilized the sulforhodamine B (SRB) assay to determine cell viability post-treatment.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability across all tested lines, suggesting its potential utility in cancer therapy.
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Tyrosinase Inhibition Study : Another investigation focused on the ability of furan derivatives to inhibit tyrosinase activity. The study revealed that compounds structurally similar to this compound could significantly reduce enzyme activity compared to standard inhibitors.
- Results : The best-performing compounds had IC50 values significantly lower than those of traditional inhibitors like kojic acid.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-18(14,15)13-9-10(11-5-3-7-16-11)12-6-4-8-17-12/h3-8,10,13H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQUYTZMPHXSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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